molecular formula C9H14N2 B077920 Mesitylhydrazine CAS No. 13636-54-9

Mesitylhydrazine

Cat. No.: B077920
CAS No.: 13636-54-9
M. Wt: 150.22 g/mol
InChI Key: PVKZANLHDRKRQR-UHFFFAOYSA-N
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Description

Mesitylhydrazine, also known as (2,4,6-trimethylphenyl)hydrazine, is an organic compound with the molecular formula C9H14N2. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to a benzene ring. This compound is typically a colorless to yellow liquid and is known for its applications in organic synthesis and various industrial processes .

Scientific Research Applications

Mesitylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

Mesitylhydrazine may be harmful by inhalation, ingestion, or skin absorption . It’s recommended to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylhydrazine can be synthesized through several methods:

    Reaction of Mesityl Oxide with Hydrazine: This method involves the reaction of mesityl oxide (2,4,6-trimethyl-2,4-hexadien-1-one) with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at elevated temperatures.

    Reduction of Mesityl Azide: Another method involves the reduction of mesityl azide using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of mesitylene (1,3,5-trimethylbenzene) with hydrazine in the presence of a catalyst. This process is optimized for large-scale production and involves stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Mesitylhydrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mesityl diazene or mesityl nitroso compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form mesitylamine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with halides to form mesityl-substituted hydrazones.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkylating agents, and nucleophiles.

Major Products:

Mechanism of Action

The mechanism of action of mesitylhydrazine involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism. .

Comparison with Similar Compounds

Mesitylhydrazine can be compared with other hydrazine derivatives such as:

    Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the three methyl groups on the benzene ring, which affects its reactivity and applications.

    Benzylhydrazine: Benzylhydrazine has a benzyl group instead of the mesityl group, leading to different chemical properties and uses.

    Dimethylhydrazine: This compound has two methyl groups attached to the hydrazine moiety, making it structurally different from this compound.

Uniqueness of this compound: The presence of three methyl groups on the benzene ring of this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

(2,4,6-trimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKZANLHDRKRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352839
Record name mesitylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13636-54-9
Record name mesitylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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